molecular formula C9H8Br2O3 B2405252 2,3-Dibromo-4,5-dimethoxybenzaldehyde CAS No. 70625-29-5

2,3-Dibromo-4,5-dimethoxybenzaldehyde

Cat. No.: B2405252
CAS No.: 70625-29-5
M. Wt: 323.968
InChI Key: CSWPZHKAEDDEGY-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8Br2O3 It is a brominated derivative of benzaldehyde, characterized by the presence of two bromine atoms and two methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4,5-dimethoxybenzaldehyde typically involves the bromination of 4,5-dimethoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

    Oxidation: 2,3-Dibromo-4,5-dimethoxybenzoic acid.

    Reduction: 2,3-Dibromo-4,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dibromo-4,5-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with only one bromine atom.

    2,3-Dibromo-4,5-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

2,3-Dibromo-4,5-dimethoxybenzaldehyde is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,3-dibromo-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWPZHKAEDDEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Br)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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